![molecular formula C9H6F3N3O3 B13675611 (6-Nitro-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B13675611.png)
(6-Nitro-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Nitro-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol is a chemical compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields, including pharmaceuticals, agriculture, and materials science. The presence of a nitro group and a trifluoromethyl group in this compound makes it particularly interesting for research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Nitro-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol typically involves the reaction of o-phenylenediamine with a trifluoromethylated aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzimidazole ring. The nitro group can be introduced either before or after the cyclization step, depending on the specific synthetic route chosen .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also optimized to ensure the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Nitro-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and oxidizing agents such as potassium permanganate for oxidation. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.
Major Products
Major products formed from these reactions include the corresponding amino derivative (from reduction), aldehyde or carboxylic acid (from oxidation), and various substituted derivatives (from nucleophilic substitution).
Applications De Recherche Scientifique
(6-Nitro-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of (6-Nitro-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The presence of the nitro and trifluoromethyl groups can enhance its binding affinity and specificity for these targets. The exact molecular pathways involved can vary and are often the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 2-Trifluoromethylbenzimidazole
- 4-Nitrobenzimidazole
- 2-Amino-6-nitrobenzimidazole
Uniqueness
The uniqueness of (6-Nitro-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol lies in the combination of the nitro and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C9H6F3N3O3 |
|---|---|
Poids moléculaire |
261.16 g/mol |
Nom IUPAC |
[6-nitro-2-(trifluoromethyl)-1H-benzimidazol-4-yl]methanol |
InChI |
InChI=1S/C9H6F3N3O3/c10-9(11,12)8-13-6-2-5(15(17)18)1-4(3-16)7(6)14-8/h1-2,16H,3H2,(H,13,14) |
Clé InChI |
FWJOIFQAOOZYDW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C2C(=C1CO)N=C(N2)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


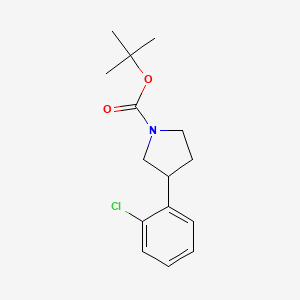

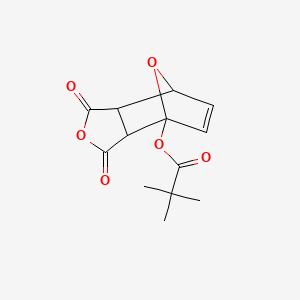

![2-Iodo-5-(trifluoromethyl)benzo[b]thiophene](/img/structure/B13675550.png)
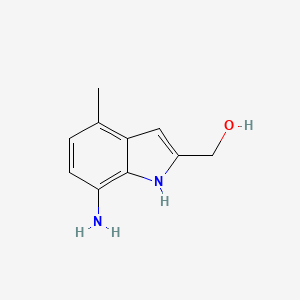
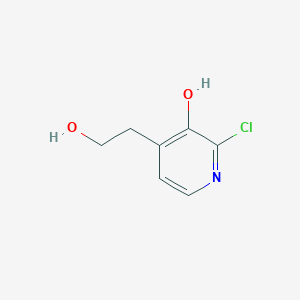
![tert-Butyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13675567.png)

![2-Chloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13675593.png)
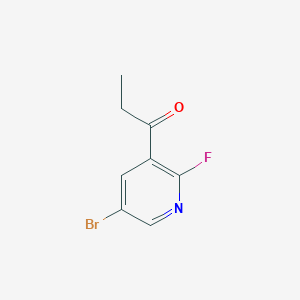
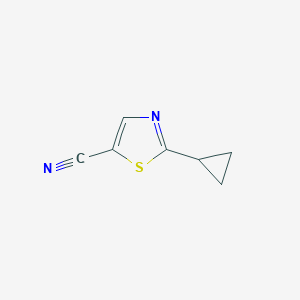

![2-[4-(4-Nitrophenoxy)phenyl]quinoxaline](/img/structure/B13675619.png)
